Cas no 1601274-46-7 (7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated tetrahydronaphthalene derivative with a primary amine functional group at the 1-position and a methyl substituent at the 3-position. The fluorine atom at the 7-position enhances its electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid, partially saturated naphthalene backbone provides structural stability, while the amine group offers reactivity for further functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and potential for hydrogen bonding. High purity and well-defined stereochemistry are critical for its applications in targeted drug discovery and fine chemical synthesis.
7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine structure
1601274-46-7 structure
商品名:7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
CAS番号:1601274-46-7
MF:C11H14FN
メガワット:179.233966350555
CID:5705885
PubChem ID:84618466

7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 化学的及び物理的性質

名前と識別子

    • 7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
    • EN300-743404
    • 1601274-46-7
    • 1-Naphthalenamine, 7-fluoro-1,2,3,4-tetrahydro-3-methyl-
    • インチ: 1S/C11H14FN/c1-7-4-8-2-3-9(12)6-10(8)11(13)5-7/h2-3,6-7,11H,4-5,13H2,1H3
    • InChIKey: ODYCZSHAHCFUCQ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC2=C(C=1)C(CC(C)C2)N

計算された属性

  • せいみつぶんしりょう: 179.111027613g/mol
  • どういたいしつりょう: 179.111027613g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • 密度みつど: 1.066±0.06 g/cm3(Predicted)
  • ふってん: 245.2±40.0 °C(Predicted)
  • 酸性度係数(pKa): 9.11±0.40(Predicted)

7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-743404-5.0g
7-fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
1601274-46-7 95%
5.0g
$2650.0 2024-05-24
Enamine
EN300-743404-1.0g
7-fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
1601274-46-7 95%
1.0g
$914.0 2024-05-24
Enamine
EN300-743404-0.25g
7-fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
1601274-46-7 95%
0.25g
$840.0 2024-05-24
Enamine
EN300-743404-0.1g
7-fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
1601274-46-7 95%
0.1g
$804.0 2024-05-24
Enamine
EN300-743404-0.5g
7-fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
1601274-46-7 95%
0.5g
$877.0 2024-05-24
Enamine
EN300-743404-0.05g
7-fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
1601274-46-7 95%
0.05g
$768.0 2024-05-24
Enamine
EN300-743404-10.0g
7-fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
1601274-46-7 95%
10.0g
$3929.0 2024-05-24
Enamine
EN300-743404-2.5g
7-fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
1601274-46-7 95%
2.5g
$1791.0 2024-05-24

7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 関連文献

7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amineに関する追加情報

Introduction to 7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1601274-46-7)

7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, identified by its Chemical Abstracts Service (CAS) number 1601274-46-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydronaphthalene class, characterized by a seven-membered aromatic ring system fused with a cyclohexane ring. The presence of a fluorine substituent at the 7-position and a methyl group at the 3-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The fluorine atom in 7-fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Fluorine substitution is well-documented for enhancing metabolic stability, improving binding affinity to biological targets, and increasing lipophilicity. These attributes are particularly relevant in the design of small-molecule inhibitors and agonists targeting complex biological pathways. Recent studies have highlighted the utility of fluorinated tetrahydronaphthalenes in developing treatments for neurological disorders, inflammatory diseases, and cancer.

The methyl group at the 3-position of the tetrahydronaphthalene core further influences the molecular interactions of 7-fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. This substituent can enhance solubility and improve oral bioavailability, critical factors for therapeutic efficacy. The combination of fluorine and methyl groups creates a balanced pharmacophore that allows for selective binding to protein targets while minimizing off-target effects. This balance is essential for developing drugs with high specificity and low toxicity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 7-fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with various biological targets. These studies suggest that this compound may interact with enzymes and receptors involved in signal transduction pathways relevant to diseases such as Alzheimer's disease and chronic inflammation. The amine functional group at the 1-position provides a site for further derivatization, allowing chemists to explore diverse structural analogs with tailored biological activities.

In vitro and in vivo studies have begun to elucidate the potential therapeutic applications of 7-fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Preliminary data indicate that this compound exhibits inhibitory effects on certain kinases and transcription factors implicated in cancer progression. The fluorine-substituted tetrahydronaphthalene scaffold has shown promise in disrupting protein-protein interactions that are critical for tumor growth and metastasis. Additionally, the compound's ability to cross the blood-brain barrier suggests its relevance in treating central nervous system disorders.

The synthesis of 7-fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric hydrogenation, have been employed to construct the desired tetrahydronaphthalene core efficiently. These techniques ensure that the final product meets stringent pharmaceutical-grade requirements for subsequent preclinical and clinical evaluations.

As research continues to uncover new therapeutic targets and mechanisms of disease pathogenesis, 7-fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is poised to play a significant role in next-generation drug development. Its unique structural features offer a versatile platform for medicinal chemists to design novel compounds with enhanced efficacy and safety profiles. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic solutions that address unmet medical needs.

The growing interest in fluorinated heterocycles underscores their importance as building blocks in medicinal chemistry. 7-fluoro-3-methyltetrahydronaphthalenamine exemplifies how strategic functionalization can yield compounds with desirable pharmacological properties. Future research should focus on optimizing synthetic routes to improve scalability while exploring new derivatives that expand its therapeutic potential across multiple disease indications.

In conclusion, 7-fluoro--methyltetrahydronaphthalen--amine (CAS No. 1601274--46--7) represents a promising candidate for drug discovery due to its well-defined structural features and demonstrated biological activity. Its incorporation into novel therapeutic strategies holds great promise for advancing treatments in areas such as oncology, neurology,and inflammatory diseases. By leveraging cutting-edge chemical biology approaches, researchers can unlock the full potential of this compound and contribute significantly to improving patient outcomes worldwide.

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